molecular formula C9H7BrO2 B3227262 5-Bromoisochroman-4-one CAS No. 1260803-28-8

5-Bromoisochroman-4-one

Cat. No.: B3227262
CAS No.: 1260803-28-8
M. Wt: 227.05 g/mol
InChI Key: YRUCZWJRYDGDHP-UHFFFAOYSA-N
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Description

5-Bromoisochroman-4-one is a chemical compound belonging to the class of isochromanones. Isochromanones are oxygen-containing heterocycles that serve as significant structural entities in medicinal chemistry. The bromine substitution at the 5th position of the isochroman-4-one framework imparts unique chemical properties to this compound, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisochroman-4-one typically involves the bromination of isochroman-4-one. . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoisochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed:

Scientific Research Applications

5-Bromoisochroman-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoisochroman-4-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the nature of the substituents. The bromine atom at the 5th position plays a crucial role in modulating its activity by influencing its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Uniqueness: 5-Bromoisochroman-4-one is unique due to the presence of the bromine atom, which significantly alters its chemical reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

5-bromo-1H-isochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUCZWJRYDGDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)CO1)C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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